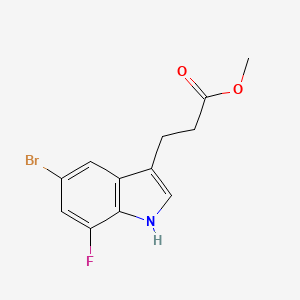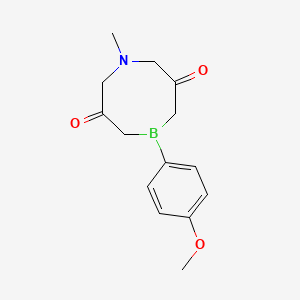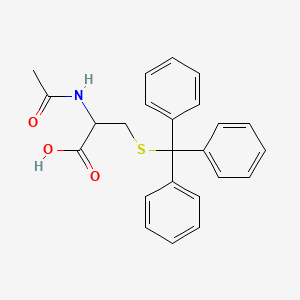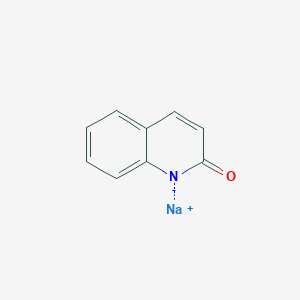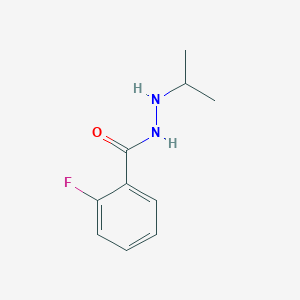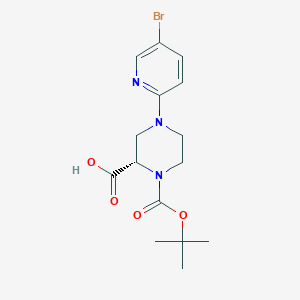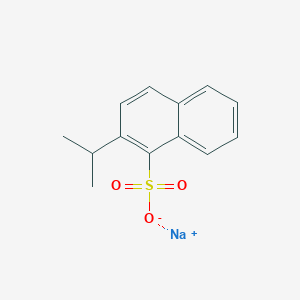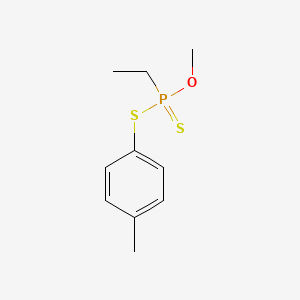
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is an organophosphorus compound with the molecular formula C10H15OPS2 It is known for its unique structure, which includes a phosphonodithioate group bonded to a methyl and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with O-methyl and S-(4-methylphenyl) groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols or phosphonates.
Substitution: Nucleophilic substitution reactions can replace the O-methyl or S-(4-methylphenyl) groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.
Mécanisme D'action
The mechanism of action of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Ethyl S-(4-methylphenyl) ethylphosphonodithioate
- O-Ethyl S-methyl methylphosphonothiolate
Uniqueness
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
2984-65-8 |
|---|---|
Formule moléculaire |
C10H15OPS2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
ethyl-methoxy-(4-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15OPS2/c1-4-12(13,11-3)14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clé InChI |
ZFCPXXRQFQJJAA-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(OC)SC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



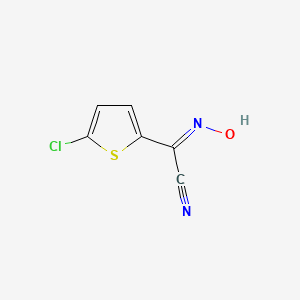
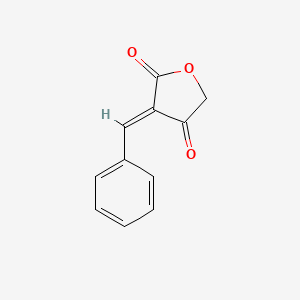
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)
